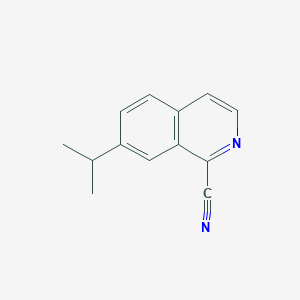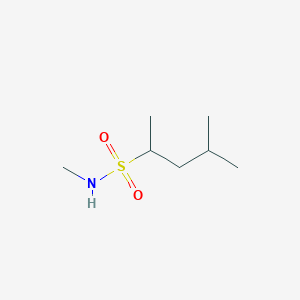![molecular formula C13H21N3O B13207801 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[34]octane is a complex organic compound that features both an imidazole ring and a spirocyclic structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the spirocyclic structure involves a bicyclic system where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane typically involves the formation of the imidazole ring followed by the construction of the spirocyclic system. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and scalability of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity. Pathways involved include inhibition of enzyme activity and disruption of microbial cell membranes .
Comparación Con Compuestos Similares
- 1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
- 1-Methyl-1H-imidazol-4-yl]methanol
- 2-(1-Phenylcyclopropyl)-1H-imidazol-4-yl]methanol
Uniqueness: 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and potential bioactivity compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
3-[1-(2-methoxyethyl)imidazol-2-yl]-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H21N3O/c1-17-9-8-16-7-6-14-12(16)11-13(10-15-11)4-2-3-5-13/h6-7,11,15H,2-5,8-10H2,1H3 |
Clave InChI |
YEBHTPBPTXDUDQ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CN=C1C2C3(CCCC3)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


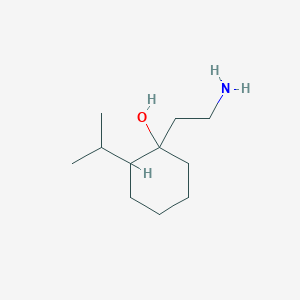

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
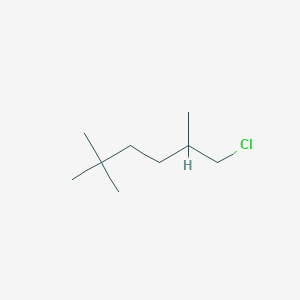
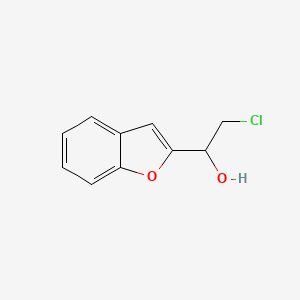
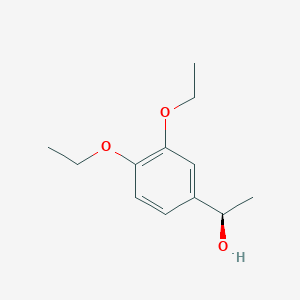
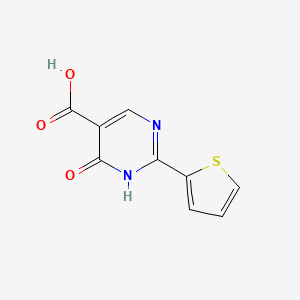
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
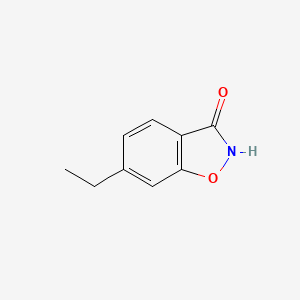
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)

